molecular formula C15H12BrFO B1532200 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one CAS No. 898782-48-4

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Cat. No. B1532200
M. Wt: 307.16 g/mol
InChI Key: AZAZHHBUIXJGDC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one, also known as 4-fluoro-3-bromophenylpropionitrile or 4-FBPN, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as nitriles, and is composed of an aromatic ring with a carbon-nitrogen triple bond, and a bromine-fluorine substituent. This compound has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one" have been synthesized and characterized to understand their structural properties. For instance, the molecular structure of a chalcone derivative, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was crystallized and analyzed using single crystal X-ray diffraction, showcasing its potential in structural chemistry and material science (Zaini et al., 2018).

Quantum Chemical Investigations

Quantum chemical studies have been employed to investigate the structural and spectral properties of related compounds. These studies involve optimizing molecular geometry parameters and calculating geometrical parameters and chemical shifts using density functional theory (DFT), highlighting their significance in theoretical chemistry and material science applications (Zaini et al., 2018).

Crystal Structure and Hirshfeld Surface Analysis

Research on crystal structure and Hirshfeld surface analysis of related compounds, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provides insights into the intermolecular interactions and crystal packing of these compounds. This analysis contributes to the understanding of their solid-state properties and potential applications in material science (Atioğlu et al., 2019).

Molecular Logic Systems

A novel fluorophore has been synthesized and characterized as a molecular logic system sensitive to pH, solvent polarity, and Hg2+ ions. This compound exhibits a fluorescence turn-on response upon interaction with fluoride ions, demonstrating its potential as a selective sensor in environmental and analytical chemistry (Zhang et al., 2008).

Antifungal Activities

Compounds within this chemical family have been evaluated for their antifungal activities against a range of yeasts and molds. The study highlights the potential of these compounds as novel antifungal agents, particularly against Aspergillus species and fluconazole-resistant yeast isolates, underscoring their significance in pharmaceutical research and development (Buchta et al., 2004).

properties

IUPAC Name

3-(3-bromophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAZHHBUIXJGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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